6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
CAS No.: 2098091-48-4
Cat. No.: VC3139734
Molecular Formula: C14H21N3
Molecular Weight: 231.34 g/mol
* For research use only. Not for human or veterinary use.
![6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole - 2098091-48-4](/images/structure/VC3139734.png)
Specification
CAS No. | 2098091-48-4 |
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Molecular Formula | C14H21N3 |
Molecular Weight | 231.34 g/mol |
IUPAC Name | 6-cyclohexyl-1-propan-2-ylimidazo[1,2-b]pyrazole |
Standard InChI | InChI=1S/C14H21N3/c1-11(2)16-8-9-17-14(16)10-13(15-17)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3 |
Standard InChI Key | XOOIJMDMHXZGTP-UHFFFAOYSA-N |
SMILES | CC(C)N1C=CN2C1=CC(=N2)C3CCCCC3 |
Canonical SMILES | CC(C)N1C=CN2C1=CC(=N2)C3CCCCC3 |
Introduction
Structural Properties and Characteristics
Molecular Structure and Composition
6-Cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole features a bicyclic heterocyclic core formed by the fusion of imidazole and pyrazole rings, creating the imidazo[1,2-b]pyrazole scaffold. This core structure is substituted with a cyclohexyl group at position 6 and an isopropyl group at position 1. The molecular formula of this compound is C14H21N3, consistent with its structural composition. The three nitrogen atoms in the heterocyclic system contribute to the compound's potential for hydrogen bond interactions, while the cyclohexyl and isopropyl substituents add hydrophobic character to the molecule.
Physicochemical Properties
Based on data from structurally similar compounds including 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole and 6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole , the following physicochemical properties can be estimated for 6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole:
Table 1. Estimated Physicochemical Properties of 6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
The compound is expected to exhibit moderate to high lipophilicity due to the presence of the cyclohexyl and isopropyl substituents, which would likely contribute to its membrane permeability characteristics. Despite this lipophilicity, the imidazo[1,2-b]pyrazole core typically demonstrates better aqueous solubility than corresponding indole analogs, a property that has been experimentally verified for other derivatives of this scaffold .
Synthetic Approaches and Methodology
General Synthetic Strategies for Imidazo[1,2-b]pyrazole Scaffold
Multiple synthetic pathways have been developed for the preparation of imidazo[1,2-b]pyrazole derivatives, which could potentially be adapted for the synthesis of 6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole. One efficient approach reported in the literature is the Groebke–Blackburn–Bienaymé reaction (GBB reaction), which enables the multicomponent assembly of imidazo[1,2-b]pyrazoles . This method employs 5-aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate as key building blocks, together with isocyanides and aldehydes, to construct the desired heterocyclic system.
A streamlined and rapid green synthetic route to imidazo[1,2-b]pyrazole libraries has been developed using a sequential one-pot protocol that utilizes four components: hydrazine hydrate, ethoxymethylene-substituted malononitrile or ethyl cyanoacetate derivatives, isocyanides, and aldehydes . This approach aligns with the principles of sustainable chemistry by reducing solvent use and minimizing the isolation of intermediates.
Selective Functionalization Methods
For the specific synthesis of 6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole, several selective functionalization methods have been documented for the imidazo[1,2-b]pyrazole scaffold that could be adapted:
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Br/Mg-exchange reactions followed by trapping with appropriate electrophiles, which allow for the introduction of substituents at specific positions of the heterocyclic core .
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Regioselective magnesiations and zincations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), which provide access to metalated intermediates that can react with various electrophiles to introduce functional groups at defined positions .
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Sequential metalations using TMPMgCl·LiCl and TMP2Zn·MgCl2·2LiCl, followed by quenching reactions with electrophiles, which enable the selective introduction of substituents at the 3- and 2-positions of the imidazo[1,2-b]pyrazole scaffold .
Synthetic Approach | Key Intermediates | Potential Advantages | Potential Challenges |
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Groebke–Blackburn–Bienaymé Reaction | 5-Aminopyrazole derivatives, cyclohexyl aldehydes, isocyanides | One-pot multicomponent approach, operational simplicity | Regioselectivity control, purification of products |
Sequential Metalation Strategy | Brominated imidazo[1,2-b]pyrazole precursors, organometallic reagents | High regioselectivity, versatile functionalization | Requires anhydrous conditions, air-sensitive reagents |
Ring Formation Followed by Functionalization | Pyrazole precursors, cyclohexyl-containing building blocks | Modular approach, potential for diversity | Multiple steps, may require protection/deprotection |
One-pot Sequential Protocol | Hydrazine, malononitrile derivatives, isocyanides, cyclohexyl aldehydes | Green chemistry compatibility, operational simplicity | Optimization of reaction conditions for specific substituents |
Property | Indole Scaffold | Imidazo[1,2-b]pyrazole Scaffold | Potential Impact on Drug Development |
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Aqueous Solubility | Generally lower | Improved | Enhanced bioavailability, simplified formulation |
H-bond Acceptors | 1 (pyrrole N) | Multiple (depending on substitution) | Modified interaction with biological targets |
Structural Rigidity | Rigid bicyclic system | Rigid bicyclic system with different electronic distribution | Altered binding conformations and selectivity |
Metabolic Stability | Susceptible to oxidative metabolism | Potentially different metabolic profile | Modified pharmacokinetic properties |
Synthetic Accessibility | Well-established methods | Emerging methodologies with recent advances | Diversity of accessible derivatives |
Structure-Activity Relationship Analysis
Influence of Substituents on Biological Activity
The biological activities of imidazo[1,2-b]pyrazole derivatives are strongly influenced by their substitution patterns . For 6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole, the cyclohexyl and isopropyl substituents are expected to contribute significantly to its pharmacological profile:
Comparative Analysis with Structurally Related Derivatives
A comparison of 6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole with its cyclobutyl and cyclopentyl analogs provides insights into the effects of cycloalkyl ring size on molecular properties:
Table 4. Comparative Analysis of Related Imidazo[1,2-b]pyrazole Derivatives
The progressive increase in cycloalkyl ring size from cyclobutyl to cyclohexyl is associated with changes in molecular weight, lipophilicity, and conformational properties. These differences would likely translate into distinct pharmacokinetic profiles and potentially different patterns of interaction with biological targets.
Applications in Drug Discovery and Development
Pharmaceutical Development Considerations
The development of 6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole as a pharmaceutical agent would need to address several considerations:
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The enhanced aqueous solubility typically associated with imidazo[1,2-b]pyrazole derivatives compared to indole analogs represents a significant advantage for pharmaceutical formulation and bioavailability .
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The lipophilic substituents (cyclohexyl and isopropyl) may influence the compound's distribution and tissue penetration properties, potentially affecting its pharmacokinetic profile.
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The relatively rigid bicyclic core combined with the conformationally flexible cyclohexyl substituent may contribute to selective target binding, potentially enhancing therapeutic index.
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Metabolic stability would need to be assessed, with particular attention to potential sites of metabolism on both the heterocyclic core and the cyclohexyl and isopropyl substituents.
Future Research Directions
Synthetic Methodology Advancement
Further research on 6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole could focus on developing more efficient and sustainable synthetic routes. Potential areas for advancement include:
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Development of catalytic methods for the direct introduction of the cyclohexyl group at position 6, potentially using modern transition-metal catalysis.
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Exploration of green chemistry approaches to reduce environmental impact, such as solvent-free conditions or the use of renewable reagents.
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Design of one-pot sequential methodologies that minimize the isolation of intermediates and reduce waste generation.
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Investigation of flow chemistry techniques for scalable and continuous production of the target compound.
Comprehensive Biological Evaluation
A thorough biological assessment of 6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole would provide valuable insights into its potential applications:
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Systematic screening against a panel of biological targets to identify specific activities and potential therapeutic applications.
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Detailed pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) properties.
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Comparative studies with structural analogs to establish structure-activity relationships and optimize biological profiles.
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Investigation of specific molecular mechanisms underlying any observed biological activities.
Structural Modifications and Optimization
Based on initial biological findings, structural modifications could be explored to optimize desired properties:
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Introduction of additional substituents at various positions of the imidazo[1,2-b]pyrazole scaffold to fine-tune biological activities.
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Modification of the cyclohexyl group (e.g., introduction of substituents, alteration of ring size) to modulate lipophilicity and target interactions.
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Exploration of alternative N-alkyl substituents to replace the isopropyl group, potentially affecting electronic properties and metabolic stability.
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Development of prodrug approaches to further enhance pharmaceutical properties if needed.
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